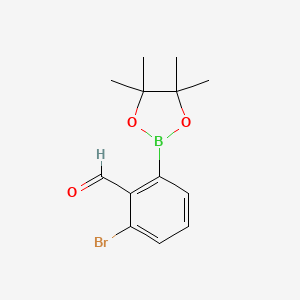
2,3,3',4,4',5,5',6,6',7,7',8,8'-Tridecafluoro-1,1'-binaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-1,1’-binaphthalene is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms attached to a binaphthalene core. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-1,1’-binaphthalene typically involves the fluorination of binaphthalene derivatives. One common method is the direct fluorination of 1,1’-binaphthalene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This allows for the efficient and scalable production of the compound while minimizing the risk of side reactions and ensuring high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-1,1’-binaphthalene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, the compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although its high fluorine content generally imparts resistance to these reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield partially fluorinated binaphthalene derivatives, while oxidation can lead to the formation of quinones or other oxygenated products.
Aplicaciones Científicas De Investigación
2,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-1,1’-binaphthalene has several scientific research applications:
Material Science: Used in the development of high-performance materials due to its thermal stability and chemical resistance.
Organic Electronics: Employed in the fabrication of organic semiconductors and light-emitting diodes (LEDs) owing to its unique electronic properties.
Medicinal Chemistry: Investigated for potential use in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals.
Environmental Chemistry: Studied for its role in the degradation of persistent organic pollutants and its potential use in environmental remediation.
Mecanismo De Acción
The mechanism of action of 2,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-1,1’-binaphthalene is largely determined by its high fluorine content. The fluorine atoms create a highly electronegative environment, which can influence the compound’s reactivity and interactions with other molecules. This can affect molecular targets and pathways, such as enzyme inhibition or receptor binding, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tetradecafluoro-1,1’-binaphthalene
- 1,1’,2,2’,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Hexadecafluoro-1,1’-binaphthalene
Uniqueness
2,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-1,1’-binaphthalene is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance between high fluorine content and manageable reactivity, making it suitable for a wide range of applications.
Propiedades
Número CAS |
89883-28-3 |
|---|---|
Fórmula molecular |
C20HF13 |
Peso molecular |
488.2 g/mol |
Nombre IUPAC |
1,2,3,4,5,6,7-heptafluoro-8-(3,4,5,6,7,8-hexafluoronaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C20HF13/c21-3-1-2(5-7(9(3)22)13(26)19(32)17(30)11(5)24)4-6-8(14(27)16(29)10(4)23)15(28)20(33)18(31)12(6)25/h1H |
Clave InChI |
DEKQJDCYOJVRGE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)F)F)C3=C(C(=C(C4=C3C(=C(C(=C4F)F)F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B13152470.png)



![tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate](/img/structure/B13152487.png)

![2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B13152496.png)


